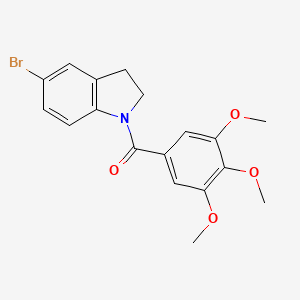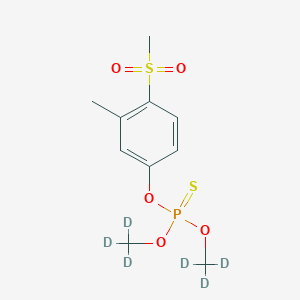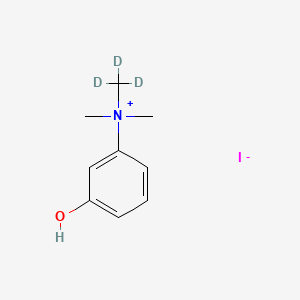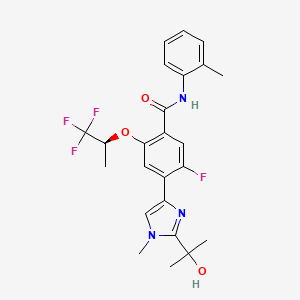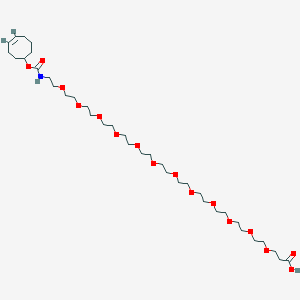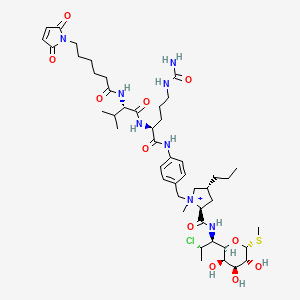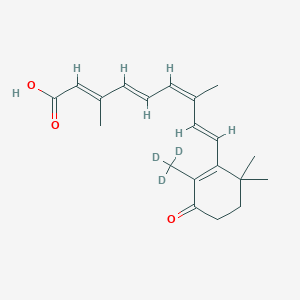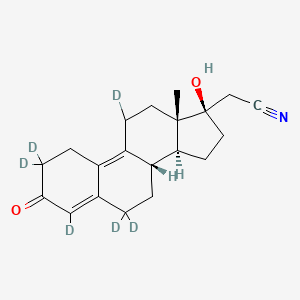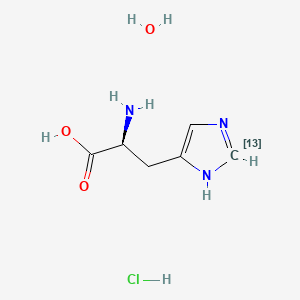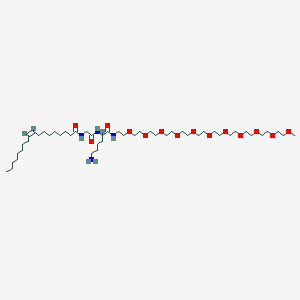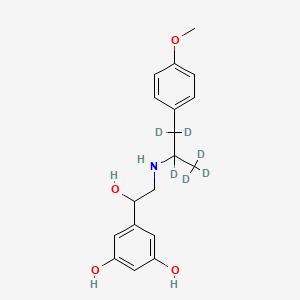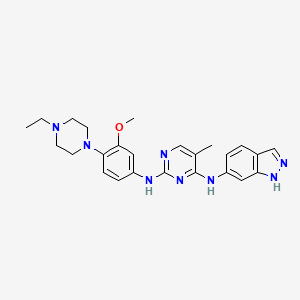
Pdgfr-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pdgfr-IN-1 is an orally active inhibitor of platelet-derived growth factor receptors, specifically targeting PDGFRα and PDGFRβ. It exhibits strong anti-tumor effects and low toxicity, making it a valuable compound in the study of osteosarcoma and other cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pdgfr-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Pdgfr-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives of this compound, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Pdgfr-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of platelet-derived growth factor receptors and their role in various chemical processes.
Biology: Employed in research to understand the biological pathways involving PDGFRα and PDGFRβ, particularly in cell proliferation and migration.
Medicine: Investigated for its potential therapeutic effects in treating cancers such as osteosarcoma, gliomas, and other tumors driven by PDGFR mutations
Industry: Utilized in the development of new drugs targeting PDGFR-related pathways, contributing to the advancement of pharmaceutical research and development.
Mechanism of Action
Pdgfr-IN-1 exerts its effects by binding to the extracellular domain of PDGFRα and PDGFRβ, preventing the dimerization and autophosphorylation of these receptors. This inhibition blocks the downstream signaling pathways that promote cell proliferation, migration, and survival. The molecular targets include various tyrosine kinases and signaling molecules involved in these pathways .
Comparison with Similar Compounds
Imatinib: A well-known PDGFR inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.
Sunitinib: Another PDGFR inhibitor used to treat renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.
Sorafenib: Targets multiple kinases, including PDGFR, and is used in the treatment of liver, kidney, and thyroid cancers.
Uniqueness of Pdgfr-IN-1: this compound is unique due to its high specificity for PDGFRα and PDGFRβ, coupled with its strong anti-tumor effects and low toxicity. This makes it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C25H30N8O |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-N-[4-(4-ethylpiperazin-1-yl)-3-methoxyphenyl]-4-N-(1H-indazol-6-yl)-5-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C25H30N8O/c1-4-32-9-11-33(12-10-32)22-8-7-20(14-23(22)34-3)29-25-26-15-17(2)24(30-25)28-19-6-5-18-16-27-31-21(18)13-19/h5-8,13-16H,4,9-12H2,1-3H3,(H,27,31)(H2,26,28,29,30) |
InChI Key |
PQIKUMYNSRASMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC5=C(C=C4)C=NN5)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



